PF-06260933

概要

準備方法

合成経路と反応条件

PF-6260933の合成には、市販の出発物質から始まる複数のステップが関与します。主要なステップには、一連の縮合反応と環化反応によるコア構造の形成、続いて目的の選択性と効力を達成するための官能基の修飾が含まれます。 反応条件は通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

PF-6260933の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、コスト効率とスケーラビリティを最適化するために、一貫した品質と効率を維持するために、連続フロー反応器と自動化されたシステムを頻繁に用います。 最終製品は、業界標準への適合性を確保するために、厳格な品質管理措置の対象となります .

化学反応の分析

反応の種類

PF-6260933は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体となる可能性があります。

還元: 還元反応は、分子内の特定の官能基を変更するために使用できます。

置換: この化合物は、特定の原子または基が他の原子または基に置き換えられて特性が変化する置換反応を起こすことができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な製品

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は水酸化誘導体を生成する可能性があり、一方還元は脱酸素化形態を生成する可能性があります。 置換反応は、さまざまな官能基を持つ幅広い修飾された化合物を生成する可能性があります .

科学研究の応用

PF-6260933は、次を含む幅広い科学研究の応用を持っています。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞および分子生物学研究で、さまざまな生物学的プロセスにおけるMAP4K4の役割を調査するために使用されます。

医学: 癌や炎症性疾患など、異常なキナーゼ活性を伴う疾患に対する潜在的な治療薬として調査されています。

科学的研究の応用

In Vitro Studies

Recent studies have shown that PF-06260933 demonstrates selective cytotoxicity against radioresistant breast cancer cells. In an experiment involving parental and radioresistant cell lines, treatment with this compound resulted in a significant reduction in cell viability among the radioresistant cells while sparing the parental cells . Specifically, at a concentration of 40 µM, the survival rates were approximately 60% for radioresistant cells compared to over 80% for parental cells.

In Vivo Efficacy

In vivo studies further corroborate the potential of this compound as an anti-cancer agent. When administered to mice bearing tumors derived from radioresistant breast cancer cells, this compound treatment led to a 40% reduction in tumor growth without affecting the body weight of the mice . This suggests a favorable safety profile alongside its therapeutic effects.

Retinal Neuron Regeneration

Recent research indicates that this compound may promote retinal neuron regeneration from Müller glia cells. In experimental models, inhibition of MAP4K4 led to increased expression of markers associated with neuronal differentiation and regeneration . This suggests that this compound could be a valuable tool in developing treatments for retinal degenerative diseases.

Regulation of Platelet Aggregation

This compound has also been implicated in the regulation of human platelet activation. Studies have shown that it can modulate platelet aggregation responses, indicating potential applications in managing thrombotic disorders . This highlights its versatility beyond oncological applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

PF-6260933は、MAP4K4の活性を選択的に阻害することで作用を及ぼします。このキナーゼは、炎症、細胞遊走、アポトーシスなど、さまざまな細胞プロセスに関与しています。MAP4K4を阻害することにより、PF-6260933はこれらのプロセスを調節することができ、潜在的な治療効果につながります。 この化合物は、キナーゼの活性部位に結合し、そのリン酸化とそれに続く下流のシグナル伝達経路の活性化を防ぎます .

類似の化合物との比較

PF-6260933は、MAP4K4阻害剤としての高い選択性と効力でユニークです。類似の化合物には、以下が含まれます。

PF-06260933塩酸塩: PF-6260933の塩酸塩形式で、同様の阻害特性があります。

This compound二塩酸塩: 溶解度と安定性が向上した別の塩形式。

その他のMAP4K4阻害剤: BI-3406やTakinibなど、MAP4K4を標的とする化合物ですが、選択性と効力で異なる場合があります

類似化合物との比較

PF-6260933 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:

PF-06260933 hydrochloride: A hydrochloride salt form of PF-6260933 with similar inhibitory properties.

This compound dihydrochloride: Another salt form with enhanced solubility and stability.

Other MAP4K4 inhibitors: Compounds such as BI-3406 and Takinib, which also target MAP4K4 but may differ in selectivity and potency

生物活性

PF-06260933 is a selective inhibitor of the MAP4K4 (HGK) kinase, which plays a significant role in various cellular processes, including inflammation, cancer progression, and metabolic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.

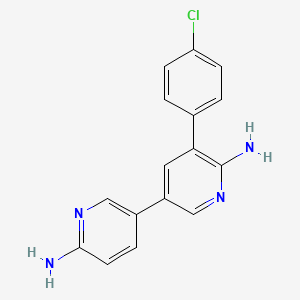

- Chemical Name : 5-(4-Chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine dihydrochloride

- CAS Number : 1883548-86-4

- Purity : ≥98%

This compound primarily inhibits MAP4K4 with an IC50 value of 140 nM. It also demonstrates potent inhibition of MINK and TNIK kinases with IC50 values of 8 nM and 13 nM, respectively . By targeting these kinases, this compound modulates several downstream signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

This compound has been studied extensively in various contexts, revealing its multifaceted biological activity:

1. Anti-Cancer Effects

- Breast Cancer : In studies involving radioresistant breast cancer cells, this compound selectively reduced cell viability in both standard and radioresistant (SR and MR) cell lines while sparing normal cells. At a concentration of 40 μM, it reduced the viability of SR and MR cells to approximately 60% and 50%, respectively .

- Tumor Growth Inhibition : In vivo experiments demonstrated that this compound significantly inhibited tumor growth in mice bearing SR tumors, achieving about a 40% reduction compared to untreated controls .

2. Metabolic Regulation

- This compound has shown the ability to improve fasting hyperglycemia in mouse models, suggesting its potential utility in treating metabolic disorders such as type 2 diabetes .

3. Inflammatory Response Modulation

- Research indicates that MAP4K4 promotes vascular inflammation; thus, inhibiting this kinase with this compound may reduce inflammatory responses associated with conditions like atherosclerosis . In endothelial cells, silencing MAP4K4 led to decreased monocyte adhesion and migration, highlighting its role in inflammation .

Table: Summary of Key Studies Involving this compound

Detailed Research Findings

- Cytotoxicity Mechanism : this compound induces apoptosis in cancer cells by inhibiting DNA repair mechanisms. It was found to increase levels of cleaved caspase 3 and PARP fragments, indicating that the compound promotes programmed cell death through the accumulation of DNA damage .

- Impact on Metabolic Pathways : In hepatocytes, this compound has been shown to influence lipid metabolism significantly. Studies indicate that it may alter the balance between lipid accumulation and oxidative stress response, contributing to its protective effects against non-alcoholic fatty liver disease (NAFLD) .

- In Vivo Efficacy : Animal studies have confirmed that this compound does not adversely affect body weight while effectively reducing tumor sizes in xenograft models. This suggests a favorable therapeutic window for potential clinical applications .

特性

IUPAC Name |

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCIHZXOGHCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?

A: this compound acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, this compound disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with this compound could potentially improve insulin sensitivity [].

Q2: What is the evidence for the in vivo efficacy of this compound in preclinical models?

A: In a murine model of subarachnoid hemorrhage, administration of this compound led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that this compound could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, this compound, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.

Q3: What are the potential applications of this compound based on its mechanism of action?

A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, this compound holds potential therapeutic value for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。